molecular formula C17H21N3O3S2 B4319595 METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE

METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE

Cat. No.: B4319595
M. Wt: 379.5 g/mol
InChI Key: LMAPETSOSWHNEV-UHFFFAOYSA-N
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Description

Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound, followed by the acylation of cysteine to form the final product. The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The thioether linkage can undergo redox reactions, influencing cellular redox states. Additionally, the cysteine derivative can interact with thiol-containing proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl S-benzyl-N-{[(1H-imidazol-2-yl)thio]acetyl}cysteinate: Lacks the methyl group on the imidazole ring.

    Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}alaninate: Contains alanine instead of cysteine.

Uniqueness

Methyl S-benzyl-N-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}cysteinate is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. The combination of the thioether linkage and cysteine derivative also provides distinct biochemical interactions compared to similar compounds .

Properties

IUPAC Name

methyl 3-benzylsulfanyl-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-20-9-8-18-17(20)25-12-15(21)19-14(16(22)23-2)11-24-10-13-6-4-3-5-7-13/h3-9,14H,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPETSOSWHNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE
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METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE
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METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE
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METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE
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METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE
Reactant of Route 6
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METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE

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